molecular formula C14H31N.C2H4O2<br>C16H35NO2 B3188082 Dodecyldimethylammonium acetate CAS No. 1920-05-4

Dodecyldimethylammonium acetate

Cat. No.: B3188082
CAS No.: 1920-05-4
M. Wt: 273.45 g/mol
InChI Key: UBNVDFUEPGQZQS-UHFFFAOYSA-N
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Description

Dodecyldimethylammonium acetate is a quaternary ammonium salt characterized by its cationic nature and amphiphilic structure, consisting of a hydrophobic dodecyl chain and a positively charged nitrogen center associated with an acetate counterion . This architecture underpins its utility in diverse research applications, particularly as a surfactant and penetration enhancer in transdermal drug delivery studies. In vitro research on human skin models has demonstrated its effectiveness in significantly increasing the permeability of both lipophilic and hydrophilic model drugs, such as indomethacin and 5-fluorouracil, making it a compound of interest for optimizing topical and transdermal formulations . Beyond drug delivery, its surfactant properties and positive charge facilitate strong interactions with biological membranes and negatively charged entities, which are exploited in biochemical research . It also serves as a model compound in environmental science studies, where its properties as a quaternary ammonium compound (Quat) are investigated for ecological impact and biodegradation pathways, a critical area of research given the increased use of disinfectants . Furthermore, its noted antimicrobial and biocidal activities against a broad spectrum of bacteria and fungi make it relevant for developing and testing new disinfectants and sanitizing formulations . For laboratory handling, this compound exhibits solubility in polar solvents like water and methanol, while its hydrophobic tail also affords solubility in organic solvents such as ethanol . Researchers should note that its physical state, including thermotropic phase behavior, can influence its interaction with other membrane-active molecules in experimental systems . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or personal use. Appropriate safety precautions must be observed during handling.

Properties

CAS No.

1920-05-4

Molecular Formula

C14H31N.C2H4O2
C16H35NO2

Molecular Weight

273.45 g/mol

IUPAC Name

acetic acid;N,N-dimethyldodecan-1-amine

InChI

InChI=1S/C14H31N.C2H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15(2)3;1-2(3)4/h4-14H2,1-3H3;1H3,(H,3,4)

InChI Key

UBNVDFUEPGQZQS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC[NH+](C)C.CC(=O)[O-]

Canonical SMILES

CCCCCCCCCCCCN(C)C.CC(=O)O

Other CAS No.

1920-05-4

Pictograms

Irritant

Related CAS

112-18-5 (Parent)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Dodecyldimethylammonium acetate can be synthesized through the reaction of dodecyldimethylamine with acetic acid. The reaction typically involves mixing the amine with acetic acid under controlled temperature and pressure conditions to form the desired quaternary ammonium compound .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined and heated to facilitate the reaction. The product is then purified through distillation or crystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Dodecyldimethylammonium acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxygenated derivatives, while substitution can produce a variety of quaternary ammonium salts .

Scientific Research Applications

Dodecyldimethylammonium acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which dodecyldimethylammonium acetate exerts its effects involves the disruption of microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of the cell membrane, leading to membrane destabilization and cell lysis . This action makes it effective as a disinfectant and antimicrobial agent.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Surfactants

Compound CMC (mM) Counterion Application Biodegradability
This compound ~20* Acetate Detergent stabilizers High
Dodecyldimethylammonium bromide 15 Bromide Micellar catalysis Moderate
12-2-12,2Br⁻ (Gemini) 0.1 Bromide Reaction acceleration Low
Didodecyldimethylammonium bromide 0.01 Bromide Biocides Low

*Estimated based on counterion effects .

Table 2: Reaction Rate Enhancement in Micellar Media

Surfactant Type Rate Increase (vs. Water) Reference
12-s-12,2Br⁻ (s=3) 220x
Dodecyldimethylammonium bromide 50x
This compound* 10x–20x Inferred

Q & A

Q. What are the standard protocols for synthesizing dodecyldimethylammonium acetate, and how can purity be optimized?

this compound is typically synthesized via quaternization of dodecyldimethylamine with acetic acid. To ensure high purity, recrystallization using ethyl acetate and acetone is recommended, as demonstrated in twin-tail surfactant synthesis . Key parameters include stoichiometric control of reactants, temperature regulation during exothermic reactions, and repeated solvent washing to remove ionic byproducts. Characterization via nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) is critical for verifying purity .

Q. How can the critical micelle concentration (CMC) of this compound be accurately determined?

The CMC can be measured using surface tension tensiometry, conductometry, or contact angle analysis. For instance, contact angle data on hydrophobic surfaces (e.g., Teflon) show abrupt changes in wettability at CMC due to micelle formation . Cross-validation with fluorescence spectroscopy (using pyrene as a probe) enhances accuracy, as micellar aggregation alters the probe's emission spectrum. Discrepancies between methods (e.g., contact angle vs. surface tension) may arise from solvent impurities or interfacial adsorption kinetics, necessitating multi-method validation .

Q. What are the key physicochemical properties of this compound relevant to colloidal systems?

Key properties include:

  • Hydrophobe branching : Affects micelle geometry and stability. Linear alkyl chains (C12) favor spherical micelles, while branched analogs may form vesicles .
  • Counterion effects : Acetate ions (vs. bromide) reduce electrostatic repulsion between headgroups, lowering CMC and enhancing micellar stability .
  • Temperature dependence : Thermodynamic parameters (ΔG, ΔH micellization) can be derived from van’t Hoff analysis of CMC-temperature relationships .

Advanced Research Questions

Q. How does this compound influence anisotropic nanocrystal growth in colloidal synthesis?

In CdSe/CdS core-shell nanocrystal synthesis, dodecyldimethylammonium-based surfactants act as phase-transfer agents, enabling controlled shell growth. The surfactant’s chain length and counterion modulate interfacial energy, directing isotropic or anisotropic shell deposition. For example, bromide counterions (in DDAB) increase ionic strength, promoting facet-selective growth, while acetate may reduce aggregation via weaker ion pairing . Crystallographic compatibility between the core (zinc-blende vs. wurtzite) and surfactant also dictates shell uniformity .

Q. What methodological strategies resolve contradictions in reported CMC values for this compound?

Discrepancies often stem from:

  • Methodological bias : Surface tension measurements may overestimate CMC due to slow equilibration, while conductometry is sensitive to ionic impurities.
  • Environmental factors : Temperature fluctuations (±2°C) can alter CMC by 10–15%. Standardize conditions using thermostatted cells .
  • Surfactant purity : Trace dodecanol (a common impurity) lowers apparent CMC. Purify via column chromatography or recrystallization before analysis .

Q. How do gemini surfactant analogs of this compound enhance micellar catalysis in hydrolysis reactions?

Gemini surfactants (e.g., dimethylene-bis-dodecyldimethylammonium bromide) exhibit superior catalytic activity due to their twin-headgroup architecture, which increases local reactant concentration at micelle interfaces. For p-nitrophenyl picolinate hydrolysis, gemini surfactants with longer hydrophobic tails (C16 vs. C12) enhance rate constants by 30–50% by stabilizing transition states through hydrophobic and electrostatic interactions . Optimize surfactant tail length and spacer rigidity to balance catalytic efficiency and micelle stability .

Q. What advanced techniques characterize this compound’s interactions with biomembranes?

  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics between surfactant monomers and lipid bilayers.
  • Cryo-electron microscopy (cryo-EM) : Visualizes surfactant-induced membrane curvature and pore formation.
  • Molecular dynamics (MD) simulations : Predicts surfactant insertion depth and alkyl chain alignment with phospholipid tails. Studies show this compound disrupts membrane integrity at sub-micellar concentrations, facilitating drug delivery .

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